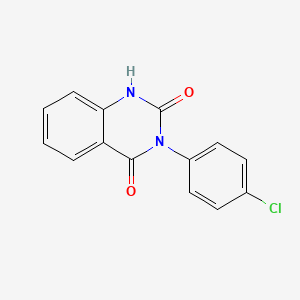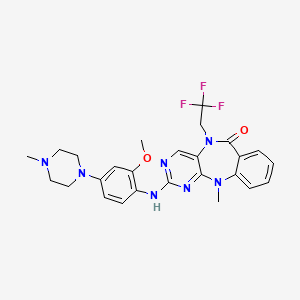
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate, also known as E-7010, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine carboxylate derivatives and has shown promising results in various biological studies.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate is not fully understood. However, it is believed that Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate exerts its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate may also induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has been found to have various biochemical and physiological effects. It has been shown to decrease the level of reactive oxygen species (ROS) in cancer cells, which may contribute to its antitumor effects. Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity. In addition, Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has been shown to increase the level of GABA, a neurotransmitter that is involved in the regulation of pain and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate in lab experiments is its potent antitumor and anti-inflammatory effects. This makes it an ideal candidate for studying the molecular mechanisms of cancer and inflammation. However, Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has some limitations as well. For example, it is not very water-soluble, which may limit its bioavailability and efficacy in vivo. In addition, Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has not been extensively studied in human clinical trials, and its safety profile is not well-established.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate. One potential direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy drugs or immune checkpoint inhibitors. Another direction is to develop more water-soluble derivatives of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate, which may improve its bioavailability and efficacy in vivo. Furthermore, the molecular mechanisms underlying the antitumor and anti-inflammatory effects of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate need to be further elucidated to develop more targeted and effective therapies for cancer and inflammatory diseases.
Conclusion:
In conclusion, Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate is a promising compound that has shown potent antitumor and anti-inflammatory effects in various biological studies. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of topoisomerase II and the induction of apoptosis in cancer cells. In addition, Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has been found to reduce inflammation and alleviate pain in animal models of arthritis and neuropathic pain. Although Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has some limitations, such as its low water solubility and limited safety profile, it has several future directions for further research and development.
Métodos De Síntesis
The synthesis of Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate involves the condensation of 4-(quinolin-2-ylmethoxy)benzaldehyde and piperidine-1-carboxylic acid, followed by the reaction with ethyl chloroformate. This reaction leads to the formation of the desired compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. In addition, Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and to alleviate pain in mice models of neuropathic pain.
Propiedades
IUPAC Name |
ethyl 4-[[4-(quinolin-2-ylmethoxy)benzoyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-2-31-25(30)28-15-13-20(14-16-28)27-24(29)19-8-11-22(12-9-19)32-17-21-10-7-18-5-3-4-6-23(18)26-21/h3-12,20H,2,13-17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDVFAMNCMMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(quinolin-2-ylmethoxy)benzamido)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2810930.png)
![L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B2810932.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2810934.png)
![N-[[1-(Dimethylcarbamoyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2810935.png)
![2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2810936.png)


![N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2810942.png)
![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)


